molecular formula C20H24N4O3S B2477969 5-(isopentylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-50-3

5-(isopentylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2477969
CAS No.: 863003-50-3
M. Wt: 400.5
InChI Key: PNQIREITALUSQK-UHFFFAOYSA-N
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Description

5-(isopentylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a highly specialized chemical compound known for its complex structure and potential applications in various scientific fields. Its structure includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions involving the assembly of its various functional groups. Typically, the synthesis starts with the preparation of intermediate compounds, which are then subjected to cyclization, sulfonation, and methylation to form the final product. Each step requires precise control of reaction conditions, including temperature, solvents, and catalysts.

Industrial Production Methods: Industrial production of 5-(isopentylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione often involves scalable chemical processes that ensure high yield and purity. Techniques such as batch processing, continuous flow reactions, and automated synthesis are commonly employed. Quality control measures, including chromatography and spectroscopy, are essential to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions It Undergoes: The compound is known to undergo various chemical reactions, including:

  • Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: Can be reduced to form thiol derivatives.

  • Substitution: Undergoes nucleophilic substitution reactions, particularly at the pyrimidine ring.

  • Condensation: Participates in condensation reactions to form larger heterocyclic systems.

Common Reagents and Conditions Used: Typical reagents include:

  • Oxidizing agents such as hydrogen peroxide and potassium permanganate.

  • Reducing agents like sodium borohydride.

  • Nucleophiles such as amines and thiols.

Major Products Formed: Depending on the reaction, major products can include:

  • Sulfoxides or sulfones (oxidation).

  • Thiol derivatives (reduction).

  • Substituted pyrimidines (substitution).

  • Extended heterocycles (condensation).

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic chemistry research.

Biology: In biological research, it serves as a probe for studying enzyme interactions and metabolic pathways.

Medicine: It shows potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors involved in diseases.

Industry: Utilized in the manufacture of specialty chemicals, including dyes, agrochemicals, and polymers.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action often involves:

  • Binding to active sites of enzymes, inhibiting or modulating their activity.

  • Interacting with cellular receptors to trigger or block signal transduction pathways.

  • Forming complexes with nucleic acids, influencing gene expression or replication.

Comparison with Similar Compounds

  • 5-(methylthio)-7-(phenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

  • 5-(ethylthio)-7-(4-methylphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

These compounds share structural similarities but differ in their side chains and substituents, leading to variations in their chemical properties and applications.

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Properties

IUPAC Name

7-(4-methoxyphenyl)-1,3-dimethyl-5-(3-methylbutylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-12(2)10-11-28-18-15-17(23(3)20(26)24(4)19(15)25)21-16(22-18)13-6-8-14(27-5)9-7-13/h6-9,12H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQIREITALUSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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